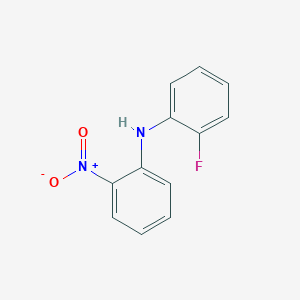

2-Fluoro-n-(2-nitrophenyl)aniline

Description

The Significance of Fluorinated Anilines as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comekb.eg Fluorinated anilines, in particular, are valuable synthetic intermediates. google.comgoogle.com The high electronegativity and small size of the fluorine atom can influence a molecule's acidity, basicity, and metabolic stability. mdpi.com This makes fluorinated anilines key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ekb.egnih.gov For instance, the presence of a fluorine atom can enhance the binding affinity of a drug to its target protein. mdpi.com The development of efficient methods for synthesizing fluorinated anilines continues to be an active area of research. acs.orgresearchgate.netresearchgate.net

Contextualizing Diphenylamine (B1679370) Derivatives within Modern Chemical Literature

Diphenylamine and its derivatives are a cornerstone of industrial and academic chemistry. wikipedia.orgresearchgate.netchemicalbook.com These compounds, characterized by two phenyl groups attached to a nitrogen atom, are widely recognized for their antioxidant properties and are used as stabilizers in materials like rubber and explosives. wikipedia.orgresearchgate.netchemicalbook.com In the realm of synthetic chemistry, diphenylamines are precursors to a variety of dyes and pharmaceuticals. wikipedia.orgresearchgate.netnih.gov The synthesis of substituted diphenylamines, such as 2-Fluoro-N-(2-nitrophenyl)aniline, is often achieved through cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orgwikipedia.orgrug.nl These methods have expanded the accessibility and diversity of diphenylamine derivatives, enabling the fine-tuning of their electronic and steric properties for specific applications. wikipedia.orgrsc.orgnih.gov

The Role of Nitro-Substituted Aromatic Systems in Chemical Transformations and Materials Science

The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of aromatic systems. nih.govresearchgate.net Its presence deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. nih.govnumberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution, facilitating the displacement of other substituents. numberanalytics.comacs.org This reactivity is harnessed in the synthesis of a wide array of functionalized aromatic compounds. numberanalytics.com Beyond their role in synthesis, nitroaromatic compounds are integral to materials science, finding use in explosives and as precursors to conductive polymers and nonlinear optical materials. nih.gov The strong charge-transfer characteristics imparted by the nitro group are key to these applications. nih.govresearchgate.net

Defining the Research Scope for this compound within Current Academic Paradigms

Furthermore, this compound can be considered a potential precursor for the synthesis of more complex heterocyclic structures, such as phenazines or carbazoles, through intramolecular cyclization reactions. The strategic placement of the fluoro and nitro groups could influence the regioselectivity and efficiency of such transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28898-02-4 sigmaaldrich.comchemspider.comchemscene.com |

| Molecular Formula | C₁₂H₉FN₂O₂ chemspider.comchemscene.comchemicalbook.com |

| Molecular Weight | 232.21 g/mol sigmaaldrich.comchemscene.comchemicalbook.com |

| Appearance | Solid sigmaaldrich.com |

| IUPAC Name | N-(2-fluorophenyl)-2-nitroaniline sigmaaldrich.com |

Table 2: Synthesis Methods for Diphenylamine Derivatives

| Reaction | Description |

|---|---|

| Ullmann Condensation | A copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. It typically requires high temperatures. wikipedia.orgsynarchive.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. It generally proceeds under milder conditions than the Ullmann condensation. wikipedia.orglibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWDMVVFIGPIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293995 | |

| Record name | 2-fluoro-n-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28898-02-4 | |

| Record name | 28898-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-n-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Fluoro N 2 Nitrophenyl Aniline

Precursor Synthesis and Derivatization Strategies for Fluorinated Nitroanilines

Amination Reactions via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an amino group onto an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. In the context of synthesizing precursors for 2-Fluoro-N-(2-nitrophenyl)aniline, this reaction is often used to produce substituted nitroanilines.

A common precursor, 2-nitroaniline (B44862), is prepared commercially by the reaction of 2-nitrochlorobenzene with ammonia. This reaction is typically carried out under high temperature and pressure.

Table 1: Synthesis of 2-Nitroaniline via SNAr

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Nitrochlorobenzene | Ammonia | High temperature and pressure | 2-Nitroaniline | High |

The fluorine atom is a particularly good leaving group in SNAr reactions, often better than other halogens. This is due to its high electronegativity, which strongly polarizes the C-F bond and activates the ipso-carbon towards nucleophilic attack. Therefore, reacting a di-halogenated nitrobenzene (B124822) with an amine source can selectively displace one of the halogens. The regioselectivity of this substitution is influenced by the position of the nitro group and the nature of the halogen.

Preparation of Fluorinated Aniline (B41778) Intermediates for Subsequent Coupling

The other key precursor is a fluorinated aniline, most commonly 2-fluoroaniline (B146934). There are several established methods for the synthesis of fluorinated anilines. One common industrial method involves the catalytic hydrogenation of the corresponding fluoronitrobenzene. For instance, 2-fluoroaniline can be synthesized in high yield by the reduction of 1-fluoro-2-nitrobenzene.

Table 2: Synthesis of 2-Fluoroaniline via Reduction

| Reactant | Reducing Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | H₂ | Pd/C | Ethanol (B145695) | 2-Fluoroaniline | >95% |

Another approach involves the direct fluorination of anilines or their derivatives, although this can sometimes lead to issues with regioselectivity and over-fluorination. More controlled methods often involve the use of specialized fluorinating agents.

Advanced Coupling Reactions for N-Arylation in Diphenylamine (B1679370) Synthesis

The central step in the synthesis of this compound is the formation of the diarylamine bond. Modern organic chemistry offers several powerful transition-metal-catalyzed cross-coupling reactions for this purpose.

Palladium-Catalyzed Buchwald–Hartwig C–N Cross-Coupling for Diaryl Amine Formation

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. sigmaaldrich.com This reaction can be employed to couple an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would typically involve the reaction of 2-fluoroaniline with a 1-halo-2-nitrobenzene (e.g., 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene).

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and substrate scope. Bulky, electron-rich phosphine (B1218219) ligands are often employed.

Ullmann-Type Amination Protocols for Aromatic Secondary Amine Synthesis

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern modifications of the Ullmann reaction, often referred to as Ullmann-type or Goldberg reactions, utilize catalytic amounts of copper and various ligands to facilitate the coupling under milder conditions.

For the synthesis of this compound, an Ullmann-type reaction would involve the coupling of 2-fluoroaniline with a 1-halo-2-nitrobenzene, typically 1-iodo-2-nitrobenzene, in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃). The reaction is often carried out in a high-boiling polar solvent like DMF or DMSO. The presence of the electron-withdrawing nitro group on the aryl halide can facilitate the reaction.

A study on a related compound, N-(4-nitrophenyl)-2,6-di(thiophen-2-yl)aniline, utilized an Ullmann-type coupling of 2,6-di(thiophen-2-yl)aniline (B11769289) with p-iodonitrobenzene. The reaction conditions were copper(I) iodide as the catalyst, L-proline as a ligand, and potassium carbonate as the base in DMSO at 90 °C, affording the product in a 20% yield. These conditions could potentially be adapted for the synthesis of this compound.

Table 3: Example of Ullmann-Type Synthesis of a Substituted N-(nitrophenyl)aniline

| Aryl Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2,6-di(thiophen-2-yl)aniline | p-Iodonitrobenzene | CuI | L-proline | K₂CO₃ | DMSO | 90 | 20 |

Oxidative and Reductive Pathways in the Synthesis of N-Substituted Nitroanilines

Beyond direct coupling methods, oxidative and reductive transformations can also play a role in the synthesis of N-substituted nitroanilines. These pathways can be used to introduce or modify the nitro or amino functionalities at different stages of the synthesis.

Oxidative pathways can be employed to introduce a nitro group onto a pre-formed diarylamine. However, direct nitration of a fluorinated diphenylamine could lead to a mixture of isomers and is generally less controlled than building the molecule from a pre-nitrated precursor. More contemporary approaches involve oxidative C-H amination, where a C-H bond on the nitroaromatic ring is directly converted to a C-N bond. For instance, transition-metal-free, base-mediated oxidative C-H/N-H amination of nitrobenzenes with various amines has been reported to be highly regioselective for the para position.

Reductive pathways are particularly relevant when starting from dinitroaromatic compounds. For example, the selective reduction of one nitro group in a dinitro compound can provide a nitroaniline intermediate. A patented process describes the selective reduction of 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline (B1294389) using iron powder in the presence of an acid. This selective reduction of the nitro group at the 2-position is achieved in good yield. While this produces an isomer of the desired precursor, it demonstrates the feasibility of selective reductions in fluorinated dinitroaromatics.

Table 4: Selective Reduction of 2,4-Dinitrofluorobenzene

| Reactant | Reducing Agent | Acid | Product | Yield (%) |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Iron powder | Acetic acid | 2-Fluoro-5-nitroaniline | 79 |

Furthermore, reductive cyclization of 2-nitrodiphenylamine (B16788) derivatives is a known method for the synthesis of carbazoles. This type of transformation highlights a potential subsequent reaction of the target molecule, where the nitro group is reduced, and an intramolecular cyclization occurs.

Reduction of Nitroarenes to Anilines for Precursor Preparation

The reduction of nitroarenes serves as a fundamental and widely utilized method for the preparation of anilines, which are crucial precursors for synthesizing more complex molecules like this compound. psu.eduacs.org This transformation is a key step in industrial processes due to the ready availability of nitroarenes through the nitration of aromatic compounds. youtube.comresearchgate.net

A variety of reagents and catalytic systems have been developed to achieve this reduction, each with its own set of advantages regarding yield, selectivity, and environmental impact. acs.org Historically, methods like the Béchamp reduction using iron in the presence of an acid have been employed. psu.eduacs.org Modern approaches often utilize catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), which is a common and effective method. youtube.com However, catalytic hydrogenation can sometimes lead to the reduction of other functional groups, such as halides. youtube.com

To address the need for milder and more selective conditions, reagents like iron in acetic acid and stannous chloride (SnCl₂) in ethanol are frequently used. youtube.com These methods are generally well-tolerated by other functional groups. youtube.com For instance, a process for preparing 2-fluoro-5-nitroaniline involves the selective reduction of one nitro group in 2,4-dinitrofluorobenzene using iron in the presence of an acid like acetic acid or hydrochloric acid. google.com Other metals such as zinc have also been used effectively. youtube.com

The development of green methodologies is a significant focus in current research, with an emphasis on using recyclable catalysts and aqueous reaction media. psu.edu Nanocatalysts, such as gold nanoparticles supported on magnesium oxide, have shown high efficiency and recyclability in the reduction of nitroarenes using sodium borohydride (B1222165) in water. psu.edu

Table 1: Comparison of Common Methods for Nitroarene Reduction

| Reagent/Catalyst | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas, Palladium on carbon catalyst | High efficiency, widely applicable. youtube.com | Can reduce other functional groups (e.g., halides). youtube.com |

| Iron/Acetic Acid | Iron powder, acetic acid | Mild conditions, good functional group tolerance. youtube.com | Generates metallic waste. psu.edu |

| Stannous Chloride (SnCl₂) | Ethanol solvent | Mild reducing agent, good for sensitive substrates. youtube.com | Stoichiometric amounts of tin salts are produced. |

| Sodium Borohydride (with nanocatalyst) | Gold nanoparticles on MgO, water | Green methodology, recyclable catalyst. psu.edu | Catalyst preparation can be complex. |

| Zinc/Acetic Acid | Zinc powder, acetic acid | Effective for selective reductions. youtube.com | Can produce byproducts. |

Organocatalytic Oxidation of Substituted Anilines to Nitro Compounds

The oxidation of substituted anilines presents an alternative and valuable route to nitro compounds, often under milder conditions than traditional nitration methods which can require harsh reagents. rsc.org Organocatalysis, in particular, has emerged as an environmentally friendly approach for this transformation. rsc.orgrsc.org

One notable organocatalytic system utilizes 2,2,2-trifluoroacetophenone (B138007) as a catalyst in conjunction with an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.org This method allows for the selective oxidation of substituted anilines to their corresponding nitro compounds in good to excellent yields. rsc.orgrsc.org The reaction is often performed in a solvent such as acetonitrile (B52724) (MeCN) and can be scaled up easily. rsc.orgrsc.org A key advantage of this approach is its tolerance for a variety of substitution patterns and functional groups on the aniline ring. rsc.org

Mechanistic studies, including high-resolution mass spectrometry (HRMS), have been conducted to understand the reaction pathways. rsc.org These studies have provided evidence that the reaction proceeds through specific intermediates, and have notably excluded the involvement of a dioxirane (B86890) intermediate in this particular organocatalytic process. rsc.org

Other oxidizing agents and catalytic systems have also been explored for the oxidation of anilines. These include peroxyacids like peracetic acid and m-chloroperbenzoic acid (m-CPBA). rsc.orgmdpi.com Metal-based catalysts, such as Ti-superoxide systems, have also been reported to be effective for the selective oxidation of anilines to nitrobenzenes. rsc.org

Table 2: Examples of Organocatalytic and Related Oxidation of Anilines

| Catalyst/Reagent | Oxidant | Conditions | Key Features |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Acetonitrile | Environmentally friendly, user-friendly protocol, high yields, tolerates various functional groups. rsc.orgrsc.org |

| m-Chloroperbenzoic Acid (m-CPBA) | - | Various | Effective for a variety of amines, including aromatic amines. mdpi.comresearchgate.net |

| Peracetic Acid | - | In situ generation from acetic anhydride (B1165640) and H₂O₂ | Good reagent for the oxidation of many anilines to nitroaryls. rsc.org |

| Ti-Superoxide Catalyst | - | - | Effective for selective oxidation of anilines to nitrobenzenes. rsc.org |

| [bmim]₃[PW₁₂O₄₀] | m-CPBA | Acetonitrile, 85 °C | Recyclable and reusable ionic liquid-based catalyst, high conversion. researchgate.net |

Mechanochemical Approaches in Fluorinated Aniline Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and environmentally benign alternative to traditional solution-based synthesis. nih.govbeilstein-journals.org This approach is particularly attractive for the synthesis of fluorinated organic compounds, including derivatives of anilines. nih.govmdpi.com

A notable application of mechanochemistry is the synthesis of fluorinated imines, which are versatile intermediates in organic synthesis. nih.govmdpi.com These can be prepared by the manual grinding of equimolar amounts of variously fluorinated benzaldehydes and different anilines at room temperature. nih.govmdpi.com This method is characterized by very short reaction times, often around 15 minutes, and produces the desired imines in good to excellent yields, which are often comparable or even higher than those obtained through conventional methods. nih.govresearchgate.net

The structures of the products from mechanochemical synthesis are typically confirmed using spectroscopic techniques such as NMR (¹H, ¹³C, and ¹⁹F) and, in some cases, X-ray crystallography. nih.govmdpi.comresearchgate.net The solvent-free nature of this method contributes to pollution prevention and allows for easy scalability. nih.govresearchgate.net

Furthermore, mechanochemistry has been successfully applied to multi-step, one-pot syntheses. beilstein-journals.org For example, a two-step, one-jar protocol has been developed for heterocycle formation followed by fluorination. beilstein-journals.org This approach amplifies the environmental benefits by minimizing solvent use throughout the entire synthetic sequence. beilstein-journals.org The development of such multi-step mechanochemical processes requires careful consideration of the physical state of the reactants and the compatibility of any additives used. beilstein-journals.org This methodology has been successfully used to prepare a library of difluorinated pyrazolones. beilstein-journals.org

Reactivity and Transformational Chemistry of 2 Fluoro N 2 Nitrophenyl Aniline

Investigations into Electrophilic Aromatic Substitution Patterns and Regioselectivity

The susceptibility of the two aromatic rings in 2-Fluoro-N-(2-nitrophenyl)aniline to electrophilic attack is significantly different, a direct consequence of the electronic properties of their respective substituents.

Influence of Fluoro and Nitro Groups on Aromatic Ring Activation/Deactivation

The reactivity of an aromatic ring towards electrophiles is governed by the electron density within the ring. Electron-donating groups increase this density, activating the ring for electrophilic substitution, while electron-withdrawing groups decrease it, leading to deactivation. numberanalytics.com

In this compound, the aniline-derived ring contains two substituents that influence its reactivity: the secondary amine group and the fluorine atom. The amine group is a powerful activating group. byjus.com Its lone pair of electrons can be donated into the aromatic system through resonance, increasing the electron density, particularly at the ortho and para positions. byjus.comyoutube.com The fluorine atom, being highly electronegative, exhibits an inductive electron-withdrawing effect (-I effect). However, like other halogens, it also possesses lone pairs that can be donated via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution, the activating resonance effect of the amino group is generally more dominant than the deactivating effects. stackexchange.com

Conversely, the second aromatic ring is substituted with a nitro group (-NO2). The nitro group is a potent deactivating group due to its strong electron-withdrawing nature, both through induction and resonance. numberanalytics.comresearchgate.net This significantly reduces the electron density of the attached phenyl ring, making it much less susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. numberanalytics.com

Therefore, in an electrophilic aromatic substitution reaction, the fluorinated aniline (B41778) ring is the preferred site of attack. The powerful activating effect of the secondary amine group will direct incoming electrophiles predominantly to the positions ortho and para to it.

Nucleophilic Reactivity and Derivatization at the Amine Nitrogen

The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows for a range of derivatization reactions at this position.

Formation of Complex Molecular Architectures through N-Substitution

The nucleophilicity of the amine nitrogen allows it to react with various electrophiles, leading to the formation of more complex molecular structures. For instance, acylation of the amine can be achieved, which can also serve as a strategy to modulate the reactivity of the aniline ring in other reactions. libretexts.org N-alkylation is also a feasible transformation. Such N-substitution reactions are fundamental in building more elaborate molecules. The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline from 2,4-dinitrofluorobenzene and 3,4-dimethoxyphenethylamine (B193588) illustrates a similar nucleophilic aromatic substitution where an amine displaces a fluorine atom, highlighting the reactivity of amines in forming new C-N bonds. nih.gov These types of reactions are crucial for creating precursors for various applications, including the synthesis of heterocyclic compounds like benzimidazoles or materials with specific electronic or biological properties. wikipedia.org

Redox Chemistry of the Nitro and Amine Functionalities

The nitro and amine groups in this compound are redox-active, meaning they can be readily reduced and oxidized, respectively, to yield a variety of important derivatives.

Controlled Reduction to Amino-Substituted Diphenylamine (B1679370) Derivatives

The nitro group is one of the functional groups that can be most readily reduced. orgoreview.com This transformation is of significant industrial and synthetic importance. A variety of reagents can be employed for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.orgyoutube.com

Metal/Acid Systems: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). orgoreview.comscispace.com

The controlled reduction of the nitro group in this compound would yield N-(2-Fluorophenyl)benzene-1,2-diamine. This diamine derivative is a valuable building block, particularly for the synthesis of heterocyclic compounds like benzimidazoles. wikipedia.org The choice of reducing agent can be critical, especially if other functional groups that could be reduced are present in the molecule. scispace.com The reduction process is believed to proceed through intermediate species such as nitroso and hydroxylamino derivatives before the final amine is formed. orgoreview.comnih.gov

| Reagent System | Description | Typical Intermediates |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation; a common and often clean method. youtube.com | Nitroso (-NO), Hydroxylamine (B1172632) (-NHOH) orgoreview.comnih.gov |

| Fe/HCl | A classic and cost-effective method using a metal in acidic medium. orgoreview.com | |

| SnCl₂ | Tin(II) chloride is another effective metal-based reducing agent. wikipedia.org | Nitroso (-NO), Hydroxylamine (-NHOH) orgoreview.comnih.gov |

Oxidation Pathways and Product Characterization

The oxidation of arylamines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. acs.org The selective oxidation of an amine to a nitro group is a challenging transformation. acs.org

For this compound, the secondary amine is susceptible to oxidation. Oxidation of the amine functionality could potentially lead to the formation of complex heterocyclic structures or polymeric materials. For example, the oxidation of related diphenylamine compounds can lead to the formation of phenazine-type structures. The presence of the electron-withdrawing nitro group and the fluoro group will influence the oxidation potential of the amine and the stability of any resulting radical cations or other intermediates. The oxidation of the aniline nitrogen in the presence of an oxidant like performic acid, generated in situ from formic acid and hydrogen peroxide, has been shown to convert substituted anilines to nitrobenzenes. acs.org The reaction often proceeds through hydroxylamine and nitroso intermediates. acs.org The presence of surfactants can sometimes enhance the selectivity for the nitro product by stabilizing these intermediates. acs.org

Reactions with Organometallic Reagents and Transmetallation Studies

Mercuration and Telluration Reactions and Subsequent Derivatizations

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the mercuration or telluration reactions of this compound were identified. Research on the direct reaction of this particular diphenylamine derivative with mercury or tellurium-based reagents, and any subsequent transmetallation or derivatization of the resulting organometallic compounds, does not appear to be publicly available.

While the fields of organomercury and organotellurium chemistry are well-established, with general methodologies for the mercuration and telluration of aromatic compounds, specific experimental data and research findings for this compound are absent from the reviewed sources. Therefore, detailed research findings, reaction conditions, and data tables for these specific transformations cannot be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Fluoro-n-(2-nitrophenyl)aniline, ¹H NMR spectroscopy is used to identify and distinguish the various protons on the two aromatic rings and the amine proton. The chemical shift (δ) of each proton is influenced by the electron density of its local environment. The electron-withdrawing nature of the nitro (NO₂) group and the fluorine (F) atom will cause protons in their vicinity to appear at a lower field (higher ppm). In contrast, the electron-donating amine (NH) group will shield nearby protons, shifting them to a higher field (lower ppm). Furthermore, spin-spin coupling between adjacent protons provides information on their connectivity, appearing as splitting patterns (e.g., doublets, triplets, multiplets) in the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms are also affected by the electronic effects of the substituents. Carbons attached to the electronegative fluorine, nitrogen, and oxygen atoms will be significantly deshielded and appear at a lower field.

Due to a lack of publicly available, specific NMR data for this compound, the following table presents data for related precursor compounds, 2-fluoroaniline (B146934) and 2-nitroaniline (B44862), to illustrate the expected chemical shifts. The analysis of these precursors helps in predicting the spectral features of the target molecule.

Interactive Table 1: Comparative ¹H and ¹³C NMR Data of Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 2-Fluoroaniline | ¹H | CDCl₃ | 7.02-6.80 (m, 2H), 6.8-6.68 (m, 2H), 3.67 (br s, 2H, -NH₂) |

| ¹³C | CDCl₃ | 152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4 | |

| 2-Nitroaniline | ¹H | CDCl₃ | 8.09 (d, 1H), 7.34 (t, 1H), 6.81 (d, 1H), 6.68 (t, 1H), 6.1 (br s, 2H, -NH₂) |

| ¹³C | CDCl₃ | 146.5, 136.1, 126.5, 119.5, 116.3, 115.8 |

Note: Data is illustrative and based on related compounds. 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 'br s' denotes broad singlet.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, which also provides information about molecular vibrations.

For this compound, these techniques are crucial for confirming the presence of key functional groups. The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro (NO₂) group, the C-F stretch, and the aromatic C-H and C=C stretches.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for observing the C=C stretching vibrations of the aromatic rings.

Interactive Table 2: Characteristic Infrared Absorption Bands for a Related Nitroaniline Compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-F (Fluoro) | Stretching | 1000 - 1400 |

Note: This data is based on the functional groups present in the related compound 2-fluoro-5-nitroaniline (B1294389) and serves as an illustrative guide.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₉FN₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight of 232.0648 g/mol . chemspider.comchemnet.com

Upon ionization, the molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. Plausible fragmentation pathways for this compound could involve the loss of the nitro group (NO₂), the cleavage of the C-N bond connecting the two aromatic rings, or the loss of a fluorine atom.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

| Molecular Ion [M]⁺˙ | [C₁₂H₉FN₂O₂]⁺˙ | 232.06 |

| [M - NO₂]⁺ | [C₁₂H₉FN]⁺ | 186.07 |

| [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | 122.02 |

| [C₆H₅FNH]⁺ | [C₆H₅FNH]⁺ | 112.05 |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.03 |

Note: This table presents predicted m/z values for plausible fragments and has not been confirmed by experimental data for the target compound.

X-ray Diffraction Studies for Solid-State Structure Determination

A successful single-crystal X-ray diffraction study of this compound would provide precise coordinates for each atom, confirming the connectivity and stereochemistry of the molecule. It would also reveal the dihedral angles between the two phenyl rings and the orientation of the nitro and amine groups.

As experimental crystal structure data for this compound is not available in the public domain, the crystallographic data for the related compound 2-fluoro-5-nitroaniline is presented below for illustrative purposes. nih.gov This data highlights the type of information that would be obtained from an X-ray diffraction study.

Interactive Table 4: Illustrative Crystallographic Data for the Related Compound 2-Fluoro-5-nitroaniline

| Parameter | Value |

| Chemical Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967 |

| b (Å) | 3.7559 |

| c (Å) | 14.4539 |

| β (°) | 102.143 |

| Volume (ų) | 647.31 |

| Z (Molecules/unit cell) | 4 |

Source: Data obtained for the related compound 2-fluoro-5-nitroaniline. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For derivatives of 2-Fluoro-n-(2-nitrophenyl)aniline, such as other fluoroaniline (B8554772) and nitroaniline compounds, DFT calculations, particularly using the B3LYP functional, have been employed to determine optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.netnih.govacs.org These calculations are crucial for understanding the molecule's stability and reactivity. The choice of the B3LYP functional with a suitable basis set, like 6-311++G(d,p), has been shown to be reliable for aniline (B41778) and its derivatives. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller band gap suggests a molecule is more reactive and less stable.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|---|

| 5-nitro-2-fluoroaniline | DFT/B3LYP | - | - | 3.874 |

| 2-nitro-5-fluoroaniline | DFT/B3LYP | - | - | 3.979 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In studies of related nitroaniline compounds, MEP analysis has been used to identify the reactive sites. researchgate.net For instance, the electrostatic potential of similar molecules has been shown to span a range of values, indicating distinct electron-rich and electron-poor areas. researchgate.net This analysis provides a clear visual representation of the molecule's charge landscape, which is crucial for understanding intermolecular interactions.

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the distribution of electrons among the atoms. researchgate.net This analysis helps in understanding the electrostatic potential and the reactivity of different atomic sites. A positive Mulliken charge indicates a loss of electron density, while a negative charge signifies a gain. researchgate.net

Simulations of Reaction Mechanisms and Transition States

Computational methods are employed to simulate reaction mechanisms and identify transition states, providing a deeper understanding of the chemical transformations involving this compound and its derivatives. For instance, DFT calculations can be used to model the rotational barrier of specific functional groups within a molecule. acs.org By calculating the energy difference between the ground state and the transition state, the activation energy for a particular conformational change can be determined. acs.org This type of analysis is crucial for understanding the dynamic behavior of the molecule and its reactivity in chemical reactions.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (where applicable to derivatives for biological interactions)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govaimspress.com These methods are particularly relevant for derivatives of this compound that may have potential pharmacological applications.

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. aimspress.com Molecular docking studies, on the other hand, predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme, to form a stable complex. nih.gov For example, docking studies on derivatives of similar compounds have been used to explore their binding modes with enzymes like acetylcholinesterase, providing insights for the design of new, more potent inhibitors. nih.gov The binding affinity, often expressed as a negative score in kcal/mol, indicates the strength of the interaction. researchgate.net

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Routes and Green Chemistry Approaches

The development of environmentally friendly methods for producing 2-Fluoro-n-(2-nitrophenyl)aniline is a key area of future research. Traditional chemical synthesis often involves harsh conditions and the use of hazardous reagents. In contrast, green chemistry focuses on creating processes that are safer, more efficient, and less harmful to the environment.

Current research is exploring alternative synthetic pathways that align with the principles of green chemistry. One promising approach involves the use of less hazardous solvents and reagents. For instance, a patented process for a related compound, 4-fluoro-2-methoxy-5-nitroaniline, utilizes toluene (B28343) and methanol (B129727) in the initial steps, followed by petroleum ether for purification, which are considered relatively less harmful than some traditional solvents. google.com Another method involves the reduction of 2,4-dinitrofluorobenzene using iron powder in acetic acid, which offers a more selective and higher-yielding alternative to older methods that used stannous chloride. google.com

Researchers are also investigating the use of catalytic hydrogenation, a process that uses hydrogen gas to carry out reductions. This method is considered a more efficient alternative to stoichiometric reagents like iron, as it generates less waste. researchgate.net The goal is to develop scalable processes that are not only economically viable but also minimize environmental impact. ossila.com

Key Features of Green Synthetic Approaches:

| Feature | Description |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Employing less toxic and environmentally benign solvents. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. |

Development of Novel Catalytic Systems for Selective Transformations

The creation of new and highly selective catalytic systems is crucial for unlocking the full synthetic potential of this compound. Catalysts play a pivotal role in directing chemical reactions to produce specific products while minimizing the formation of unwanted byproducts.

A significant challenge in the chemistry of halogenated nitroaromatics is the selective reduction of the nitro group without affecting the halogen substituent. researchgate.net Researchers are actively developing heterogeneous catalysts, which are in a different phase from the reactants, for this purpose. These catalysts are often preferred in industrial settings because they are easily separated from the reaction mixture and can be reused. researchgate.net

Recent advancements have seen the development of catalysts like TiO2@N-AC, a hybrid material with a titanium dioxide core and a nitrogen-doped carbon shell, which has shown high activity and selectivity in the hydrogenation of nitroaromatics. nih.gov Other research has focused on cobalt-based catalysts, which have demonstrated high yields and selectivity for the desired aniline (B41778) products. researchgate.net The design of these catalysts often involves a deep understanding of the reaction mechanism to enhance their efficiency and selectivity. For instance, palladium nanoparticles supported on magnesium hydroxide (B78521) have been shown to be effective for the synthesis of primary anilines. nih.gov

Future work in this area will likely focus on designing even more sophisticated catalysts, potentially using computational modeling to predict their activity and selectivity. The goal is to create robust and recyclable catalytic systems that can be used in continuous flow reactors, a more efficient and scalable approach compared to traditional batch processing. researchgate.net

Exploration of Structure-Activity Relationships in Advanced Derivatives

A deep understanding of the relationship between the chemical structure of this compound derivatives and their biological or material properties is essential for designing new and improved applications. Structure-activity relationship (SAR) studies involve systematically modifying the structure of a molecule and evaluating the impact of these changes on its function.

For example, the presence and position of the fluorine atom and the nitro group are known to significantly influence the electronic properties and reactivity of the molecule. The fluorine atom, being highly electronegative, can affect the molecule's stability and how it interacts with biological targets. The nitro group can be reduced to form reactive species that can interact with cellular components.

Researchers are exploring how modifications to the core structure of this compound can lead to derivatives with enhanced properties. For instance, studies on related aniline-based compounds have shown that altering terminal groups can tune their properties for applications in bioimaging. rsc.org Similarly, the introduction of different halogen atoms, such as chlorine or bromine, to related sulfone derivatives has been shown to modulate their antifungal activity. researchgate.net

Future SAR studies will likely employ a combination of synthetic chemistry, biological testing, and computational modeling to build a comprehensive picture of how structural changes impact activity. This knowledge will be invaluable for the rational design of new molecules with tailored properties for specific applications, such as new pharmaceuticals or advanced materials.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biomedical Applications

The future of research on this compound and its derivatives lies in fostering collaboration between different scientific disciplines. The unique properties of this compound make it a versatile building block with potential applications spanning chemistry, materials science, and medicine.

In materials science, fluorinated aniline derivatives are being explored for their use in developing advanced materials. For example, a related compound, 2-fluoro-4-nitroaniline, has been used to create anode materials for lithium-ion batteries and to modify carbon nanotubes for use in semiconductors. ossila.com The fluorine atom can impart unique properties to materials, such as increased thermal stability and altered electronic characteristics.

In the biomedical field, aniline derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The structural motifs found in this compound are present in various biologically active molecules. For instance, derivatives of 2-nitroaniline (B44862) have been investigated for their potential as antifungal agents. researchgate.net

Future interdisciplinary research will likely focus on integrating the synthesis of novel derivatives with their characterization and application in these diverse fields. For example, chemists could collaborate with materials scientists to design and synthesize new polymers incorporating this compound for use in organic electronics. Similarly, collaborations between chemists and biologists could lead to the development of new therapeutic agents based on this scaffold. By breaking down the traditional silos between disciplines, researchers can accelerate the translation of fundamental scientific discoveries into real-world applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.